molecular formula C11H12N4O3S B2363180 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide CAS No. 2034465-38-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2363180
CAS No.: 2034465-38-6
M. Wt: 280.3
InChI Key: JPWCWHFPPMDBJD-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. Its unique structure, which includes a triazine ring and a thiophene moiety, makes it a valuable reagent in organic chemistry.

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into other functional groups .

Mode of Action

The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The active ester formed in the reaction is highly reactive and can undergo a nucleophilic attack by an amine to form an amide, by an alcohol to form an ester, or by another nucleophile to form an anhydride .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These transformations are fundamental in organic chemistry and biochemistry, playing key roles in the synthesis of proteins, nucleic acids, and other biomolecules.

Action Environment

The action of this compound is influenced by environmental factors such as the pH , temperature , and the presence of nucleophiles . For example, the compound is known to mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the compound’s reactivity suggests that it may be sensitive to environmental conditions that could lead to its degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with thiophene-3-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amide Formation: Typically involves carboxylic acids and amines in the presence of a base like N-methylmorpholine.

    Esterification: Involves alcohols and carboxylic acids in the presence of a base.

    Substitution Reactions: Uses nucleophiles such as amines, alcohols, or thiols.

Major Products

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of amides and esters.

    Biology: Employed in peptide synthesis and modification of biomolecules.

    Medicine: Investigated for its potential use in drug development and as a coupling agent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is unique due to its combination of a triazine ring and a thiophene moiety. This structure provides enhanced reactivity and stability compared to other triazine derivatives. Its ability to efficiently activate carboxylic acids and facilitate the formation of amides and esters makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)5-12-9(16)7-3-4-19-6-7/h3-4,6H,5H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCWHFPPMDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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